
2-Butenamide,4-(dimethylamino)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, 4-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as an impurity of Afatinib, a medication used to treat non-small cell lung cancer .
Vorbereitungsmethoden
The synthesis of 2-Butenamide, 4-(dimethylamino)-(9CI) involves several steps. One common method includes the reaction of 4-(dimethylamino)but-2-enoic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
2-Butenamide, 4-(dimethylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butenamide, 4-(dimethylamino)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Afatinib, it is relevant in pharmaceutical research and development.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Butenamide, 4-(dimethylamino)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Butenamide, 4-(dimethylamino)-(9CI) can be compared with other similar compounds, such as:
4-(Dimethylamino)-N-phenyl-2-butenamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical properties and applications.
N,N-Dimethyl-2-butenamide: This compound lacks the dimethylamino group, which may affect its reactivity and uses.
The uniqueness of 2-Butenamide, 4-(dimethylamino)-(9CI) lies in its specific structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
193404-79-4 |
---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.175 |
IUPAC-Name |
4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
YLUGQOCWOPDIMD-UHFFFAOYSA-N |
SMILES |
CN(C)CC=CC(=O)N |
Synonyme |
2-Butenamide,4-(dimethylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.